7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the quinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro precursor followed by cyclization. For instance, starting from 7-fluoro-6-methoxy-2-nitroaniline, reduction can be achieved using hydrogenation over a palladium catalyst, followed by cyclization under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reduction methods to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline derivatives .
Scientific Research Applications
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-1,2,3,4-tetrahydroquinoline
Comparison: Compared to its analogs, 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the simultaneous presence of both fluorine and methoxy groups. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Biological Activity
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline class, characterized by its unique structural features that include a fluorine atom at the seventh position and a methoxy group at the sixth position. These modifications enhance its biological activity and make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C10H12FNO. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups contributes to its reactivity and biological profile.
Biological Activity Overview
Research indicates that tetrahydroquinolines exhibit a diverse range of biological activities, including:
- Antitumor Activity : this compound has shown potential as an antitumor agent by inhibiting tubulin polymerization and affecting cell cycle progression. This interference with microtubule dynamics positions it as a candidate for chemotherapeutic development.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess similar properties.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities linked to this compound class.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and differences with other tetrahydroquinoline derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methoxyquinoline | Lacks fluorine; contains methoxy group | Antimicrobial |
7-Chloro-6-methoxy-1,2,3,4-tetrahydroquinoline | Chlorine instead of fluorine | Antitumor |
7-Fluoroquinolone | Contains a quinolone structure | Broad-spectrum antibiotic activity |
6-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine at position six | Potential neuroprotective effects |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Antitumor Studies : In vitro assays demonstrated that this compound inhibits cancer cell proliferation by disrupting microtubule formation. Such studies are critical for developing new cancer therapies.
- Antimicrobial Testing : Preliminary tests reveal that similar compounds exhibit significant antimicrobial activity against various pathogens. Further research is needed to establish the specific efficacy of this compound in this regard.
- Inflammation Models : Experimental models of inflammation have shown promise in evaluating the anti-inflammatory effects of this compound. Results indicate modulation of inflammatory cytokines .
Properties
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLULIZSMKVKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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